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Introduction

Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family,
first identified for its role as a neurotransmitter in pain transmission and neurogenic
inflammation [5, 4]. It is encoded by the TAC1 gene and exerts its primary effects by binding to
the high-affinity neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR) [3, 5, 9].
Beyond the nervous system, SP and NK-1R are expressed by a wide range of non-neuronal
cells, including numerous immune cell populations [3, 8, 9]. The SP/NK-1R axis represents a
critical nexus in the communication between the nervous and immune systems, modulating
immune cell activation, proliferation, migration, and cytokine production [1, 12, 18]. This
interaction is a key driver of neurogenic inflammation, characterized by vasodilation and
increased vascular permeability, and plays a significant role in the pathophysiology of various
inflammatory diseases, including asthma, inflammatory bowel disease (IBD), and rheumatoid
arthritis [2, 3, 8]. This guide provides a detailed overview of the molecular mechanisms, cellular
consequences, and experimental methodologies related to the interaction of Substance P with
the immune system.

Substance P and the Neurokinin-1 Receptor (NK-1R)
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Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-GIn-Gin-
Phe-Phe-Gly-Leu-Met (RPKPQQFFGLM)[1]. Its biological effects are primarily mediated
through the NK-1R.

NK-1R Isoforms: The NK-1R exists in two main isoforms generated by alternative splicing of
the TAC1R gene:

e Full-length NK-1R (NK-1R-F): A 407-amino acid protein that couples to G-proteins to initiate
downstream signaling cascades|2].

o Truncated NK-1R (NK-1R-T): This isoform lacks a significant portion of the C-terminal
intracellular domain. It exhibits different signaling properties, including impaired
desensitization and internalization, potentially leading to more sustained cellular
responses|3].

The differential expression of these isoforms on various immune cells can lead to distinct
functional outcomes upon SP stimulation[3][4]. For example, human peripheral blood
monocytes primarily express NK-1R-T and do not mobilize calcium in response to SP alone,
whereas differentiation into macrophages is associated with the expression of NK-1R-F and a
restored calcium response.

Core Signaling Pathways

The binding of Substance P to NK-1R initiates a cascade of intracellular signaling events that
are highly dependent on the cell type and receptor isoform expressed.

Canonical G-Protein Coupled Signaling

As a typical GPCR, the NK-1R, upon SP binding, activates heterotrimeric G-proteins, primarily
Gq and Gs. This activation leads to the stimulation of key effector enzymes and the generation
of second messengers:

e Phospholipase C (PLC) Activation: Gq activation stimulates PLC, which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG).
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e Second Messenger Action: IP3 triggers the release of Ca?* from intracellular stores, while
DAG activates Protein Kinase C (PKC).

o Adenylate Cyclase Activation: Gs activation stimulates adenylate cyclase, leading to the
production of cyclic adenosine monophosphate (CAMP).

These initial events trigger multiple downstream kinase cascades that ultimately regulate gene
expression and cellular function.
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Canonical Substance P / NK-1R G-protein signaling pathway.

MAPK and NF-kB Signaling in Macrophages
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In macrophages, SP is a potent activator of inflammatory responses. A key mechanism
involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.

» SP stimulation activates ERK1/2 and p38 MAPK pathways, but not the JNK pathway.

e The activation of ERK1/2 and p38 is crucial for the subsequent activation of the transcription
factor NF-kB.

¢ This leads to the nuclear translocation of the phosphorylated p65 subunit of NF-kB.

o Activated NF-kB then drives the transcription of pro-inflammatory chemokines, such as
Macrophage Inflammatory Protein-2 (MIP-2) and Monocyte Chemoattractant Protein-1
(MCP-1).
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SP-induced MAPK and NF-kB activation in macrophages.

PI3K/Akt/mTOR Signaling and Macrophage Polarization
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Substance P can also play a role in tissue repair by directly inducing the polarization of pro-
inflammatory (M1) macrophages towards an anti-inflammatory, tissue-repairing M2-like
phenotype. This process is distinct from canonical M2 polarization by IL-4 or IL-10 and is
mediated by the PISK/Akt/mTOR pathway.

e SP binding to NK-1R directly activates the PI3K/Akt/mTOR/S6 Kinase signaling cascade.

e This activation leads to the upregulation of M2 markers such as Arginase-1, CD163, and
CD206.

» Notably, this SP-induced polarization can override the M1-skewing effects of potent pro-
inflammatory cytokines like IFNy.
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SP-induced M2 macrophage polarization via PI3K/Akt/mTOR.

Interaction with Specific Inmune Cells
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Substance P modulates the function of nearly all major immune cell types, highlighting its
pleiotropic role in immunity.

Macrophages

SP significantly impacts macrophage function, including phagocytosis, migration, and mediator
release. It enhances phagocytosis in human neutrophils and macrophages and stimulates the
production of reactive oxygen intermediates. Furthermore, SP acts as a chemoattractant and
induces the production of various chemokines, contributing to the recruitment of other immune
cells to sites of inflammation.

T Lymphocytes

SP has a complex and context-dependent effect on T cells. It generally promotes T cell
proliferation, likely through the upregulation of Interleukin-2 (IL-2) expression. SP can also
influence T helper (Th) cell differentiation. For instance, in murine schistosomiasis models, SP
binding to NK-1R on T cells induces the production of the Th1 cytokine IFN-y, without affecting
Th2 cytokines like IL-4 and IL-5. It has also been shown to promote the generation of human
memory Th17 cells from committed CD4+ memory T cells.

Mast Cells

Mast cells, which are key players in allergic reactions and neurogenic inflammation, are highly
responsive to SP. They are often found in close proximity to SP-releasing nerve fibers. SP is a
potent trigger for mast cell degranulation, leading to the release of pre-formed inflammatory
mediators such as histamine, proteases (e.g., tryptase), and various cytokines. This activation
can occur through both the classical NK-1R and, more recently identified, the Mas-related G
protein-coupled receptor X2 (MRGPRX2), which is particularly important in human mast cells.

Other Immune Cells

¢ Neutrophils: SP enhances chemotaxis and phagocytosis.

o Natural Killer (NK) Cells: SP can inhibit NK cell cytotoxicity by interfering with activation-
induced ERK phosphorylation and abbreviating the intracellular calcium increase following
target cell engagement. However, other reports suggest it can enhance cytotoxicity by
upregulating perforin and granzyme production.
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o Dendritic Cells (DCs): SP can be secreted by dendritic cells and acts as a key mediator in

inflammatory diseases.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of Substance P on

immune cells, as cited in the literature.

Table 1: Effect of Substance P on T Lymphocyte Function

Parameter Cell Type

. . Human
Proliferation
Lymphocytes

SP
Concentration

10-7 M

Effect Reference
Slightly

enhanced

response to

PHA and

Concanavalin

A

IL-2 mMRNA
) Jurkat T cells
Expression

10712 M

Optimal
enhancement of
IL-2 mMRNA

expression

| IL-2 Secretion | Human T cells | 10712 M | Enhanced IL-2 secretion in activated cells | |

Table 2: Effect of Substance P on Macrophage and Monocyte Function

SP
Parameter Cell Type . Effect Reference
Concentration
Elicited
Chemokine Murine Nanomolar production of
Production Macrophages (nM) range MIP-2 and
MCP-1
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| M2 Polarization | GM-CSF-differentiated macrophages | Not specified | Induced M2-like

phenotype (M2sp) | |

Table 3: Effect of Substance P on Mast Cell Degranulation

Parameter Cell Type

Degranulation

(B- LAD2 human
hexosaminida mast cells
se release)

SP
Concentration Effect Reference
(ECso)
Triggered
5.9 yM <k

degranulation

| Ca2* Mobilization | LAD2 human mast cells | 1.8 pM | Stimulated calcium mobilization | |

Table 4: Effect of Substance P on Cytokine Production In Vivo and In Vitro

Model / Cell SP Dose |
Parameter . Effect Reference
Type Concentration
Significant
IL-1B, IL-6, KC, Invivo (mouse 1 ug elevation at 2
NGF levels hind paw) (intraplantar) hours post-
injection
Human Annulus
Fibrosus (AF) & Significant
IL-13, IL-6, IL-8 Nucleus Not specified upregulation of
Pulposus (NP) expression

cells

| RANTES, TNF | Human Annulus Fibrosus (AF) cells | Not specified | Significant upregulation

of expression | |

Experimental Protocols & Workflows
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This section provides detailed methodologies for key experiments used to study the interaction
between Substance P and immune cells.

Protocol: Measurement of SP-induced Cytokine Release
by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for
quantifying the concentration of Substance P itself or an indirect ELISA for measuring

cytokines released by cells in response to SP. The workflow for a competitive ELISA to

measure SP is shown below.

Principle: This assay is based on the competitive binding technique. SP in a sample competes
with a fixed amount of horseradish peroxidase (HRP)-labeled SP for binding sites on a
monoclonal antibody coated onto a microplate. The intensity of the color developed is inversely
proportional to the concentration of SP in the sample.

Methodology:

o Sample Preparation: Collect cell culture supernatants, serum, or plasma. For serum/plasma,
add a protease inhibitor (e.g., aprotinin to a final concentration of 0.014 TIU/mL) within 5
minutes of collection to prevent SP degradation. Centrifuge samples to remove debris.

o Assay Procedure (based on commercial kits):

o Add 50 puL of standards, controls, or samples to the appropriate wells of the antibody-
coated microplate.

o Add 50 pL of HRP-labeled SP conjugate to each well.

o Cover the plate and incubate for 3 hours at room temperature on a horizontal orbital
microplate shaker.

o Wash the wells multiple times with the provided wash buffer to remove unbound
components.

o Add 200 pL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes at
room temperature, protected from light.
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o Add 50 pL of stop solution to each well to terminate the reaction.
o Read the absorbance at 450 nm within 30 minutes.

o Data Analysis: Generate a standard curve by plotting the absorbance of the standards
against their known concentrations. Use this curve to determine the concentration of SP in
the unknown samples.
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Workflow for a competitive ELISA to measure Substance P.

Protocol: Mast Cell Degranulation Assay
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Principle: Mast cell degranulation can be quantified by measuring the activity of the granular
enzyme B-hexosaminidase released into the cell culture supernatant upon stimulation. The
percentage of release is calculated relative to the total enzyme content in lysed, unstimulated
cells.

Methodology:
e Cell Culture: Culture human mast cells (e.g., LAD2 cell line) in appropriate media.

e Stimulation:

(¢]

Wash cells and resuspend in a buffer (e.g., Tyrode's buffer).

[¢]

Aliquot cells into a 96-well plate.

[¢]

Add varying concentrations of Substance P to the wells to stimulate degranulation.
Include a negative control (buffer only) and a positive control for maximal lysis (e.g., 0.5%
Triton X-100).

Incubate for 30 minutes at 37°C.

[¢]

e Enzyme Assay:
o Centrifuge the plate to pellet the cells.
o Transfer an aliquot of the supernatant from each well to a new plate.

o Add the substrate solution (p-nitrophenyl-N-acetyl-3-D-glucosaminide) to each well
containing the supernatant.

o Incubate for 1-2 hours at 37°C.
o Stop the reaction by adding a high-pH stop solution (e.g., 0.1 M Na2COs/NaHCO:s).
o Data Analysis:

o Read the absorbance at 405 nm.
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o Calculate the percentage of B-hexosaminidase release for each sample using the formula:
(OD_Sample - OD_BIlank) / (OD_TotalLysis - OD_Blank) * 100.
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i

2. Stimulate with Substance P
(Incubate 30 min, 37°C)

3. Centrifuge plate to
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'
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'

6. Incubate 1-2 hrs, 37°C
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i

7. Add Stop Solution

8. Read Absorbance
at 405 nm

End: Calculate % Release
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Workflow for mast cell degranulation assay.
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Conclusion

Substance P is a multifaceted neuropeptide that functions as a potent immunomodulator,
bridging the nervous and immune systems. Its interactions with immune cells—primarily
through the NK-1R—drive a wide array of pro-inflammatory and, in some contexts, tissue-
reparative responses. SP activates macrophages and mast cells, influences T cell
differentiation, and orchestrates immune cell trafficking through the induction of chemokines.
The signaling pathways it triggers are complex, involving canonical G-protein signaling as well
as specific kinase cascades like the MAPK and PI3K/Akt pathways. Given its central role in the
pathophysiology of numerous inflammatory disorders, the SP/NK-1R axis remains a compelling
target for therapeutic intervention. The development of specific and potent NK-1R antagonists
continues to be an active area of research for the management of neurogenic inflammation and
associated diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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